molecular formula C16H16N2O2S B5712268 1-Ethyl-3-(2-methoxydibenzofuran-3-yl)thiourea

1-Ethyl-3-(2-methoxydibenzofuran-3-yl)thiourea

Cat. No.: B5712268
M. Wt: 300.4 g/mol
InChI Key: ZTKHNLMNWGJUHR-UHFFFAOYSA-N
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Description

1-Ethyl-3-(2-methoxydibenzofuran-3-yl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. The compound features a dibenzofuran moiety, which is a fused aromatic ring system, and a thiourea group, which contains sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-(2-methoxydibenzofuran-3-yl)thiourea typically involves the reaction of 2-methoxydibenzofuran-3-yl isothiocyanate with ethylamine. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-(2-methoxydibenzofuran-3-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Ethyl-3-(2-methoxydibenzofuran-3-yl)thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(2-methoxydibenzofuran-3-yl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, affecting various biological pathways. The dibenzofuran moiety contributes to the compound’s ability to interact with aromatic amino acids in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-(2-methoxydibenzofuran-3-yl)urea: Similar structure but with an oxygen atom instead of sulfur.

    1-Ethyl-3-(2-methoxydibenzofuran-3-yl)thiourea: Contains a different substituent on the aromatic ring.

Uniqueness

This compound is unique due to its specific combination of the dibenzofuran moiety and the thiourea group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-ethyl-3-(2-methoxydibenzofuran-3-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-3-17-16(21)18-12-9-14-11(8-15(12)19-2)10-6-4-5-7-13(10)20-14/h4-9H,3H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKHNLMNWGJUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NC1=C(C=C2C3=CC=CC=C3OC2=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901323602
Record name 1-ethyl-3-(2-methoxydibenzofuran-3-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823604
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

507253-06-7
Record name 1-ethyl-3-(2-methoxydibenzofuran-3-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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